3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Overview
Description
“3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .
Physical And Chemical Properties Analysis
“3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 288.4±40.0 °C at 760 mmHg, and a flash point of 128.2±27.3 °C . It has a molar refractivity of 45.1±0.3 cm3, and a molar volume of 164.7±3.0 cm3 .Scientific Research Applications
Metal Complex and Coordination Polymers
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid derivatives have been employed in synthesizing metal complexes and coordination polymers. These compounds exhibit interesting structural properties and potential applications in gas sensing and fluorescence emission. For example, a study by Rad et al. (2016) on cobalt, copper, and zinc coordination polymers highlights their structural diversity and potential in sensing applications (Rad et al., 2016).
Fluorescence Probes
Derivatives of this compound have been used to develop novel fluorescence probes. These probes are effective in detecting highly reactive oxygen species (hROS), which are crucial in various biological and chemical processes. A paper by Setsukinai et al. (2003) elaborates on the development of such probes and their applications in visualizing oxidative stress in living cells (Setsukinai et al., 2003).
Luminescent Properties in Lanthanide Compounds
Another application is in enhancing the luminescent properties of lanthanide compounds. Research by Sivakumar et al. (2010, 2011) on lanthanide 4-benzyloxy benzoates demonstrates how electron-releasing or withdrawing substituents on benzoic acid derivatives can significantly influence the luminescence of lanthanide complexes (Sivakumar et al., 2010), (Sivakumar et al., 2011).
Liquid-Crystalline Properties
Benzoic acid derivatives have been studied for their liquid-crystalline properties. For instance, Kishikawa et al. (2008) explored the polymerization and structure of liquid-crystalline complexes involving benzoic acid derivatives, showing potential applications in materials science (Kishikawa et al., 2008).
properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUHQSIHGQDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342109 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
CAS RN |
70126-48-6 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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